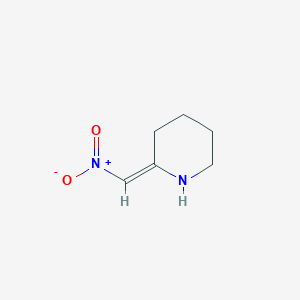

(2E)-2-(nitromethylidene)piperidine

Description

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

(2E)-2-(nitromethylidene)piperidine |

InChI |

InChI=1S/C6H10N2O2/c9-8(10)5-6-3-1-2-4-7-6/h5,7H,1-4H2/b6-5+ |

InChI Key |

SKKTZJVNTSSCLS-AATRIKPKSA-N |

Isomeric SMILES |

C1CCN/C(=C/[N+](=O)[O-])/C1 |

Canonical SMILES |

C1CCNC(=C[N+](=O)[O-])C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2e 2 Nitromethylidene Piperidine and Analogous Structures

Direct Synthetic Routes to (2E)-2-(Nitromethylidene)piperidine

Direct routes to this compound typically start from readily available piperidine (B6355638) derivatives, most notably 2-piperidone (B129406) (also known as δ-valerolactam).

Multi-Step Synthesis Strategies from Precursor Compounds (e.g., 2-Piperidone)

The transformation of 2-piperidone into this compound is a multi-step process that involves activating the lactam carbonyl group to facilitate condensation with nitromethane (B149229). While the direct synthesis is not commonly detailed, a known pathway for the closely related 3-diazo-2-(nitromethylidene)piperidine involves a six-step synthesis starting from 2-piperidone. researchgate.net A plausible general sequence for the non-diazo title compound involves three key transformations: activation, condensation, and dehydration.

First, the oxygen of the lactam carbonyl in 2-piperidone must be converted into a better leaving group. This can be achieved by thionation using a reagent like Lawesson's reagent to form the corresponding thiolactam, or by conversion to an imidoyl chloride using phosphorus oxychloride or a similar agent. The second step is a Henry-type reaction, where the activated lactam is reacted with the anion of nitromethane, formed by a suitable base. This results in the addition of the nitromethyl group to the C2 position. The final step is the elimination of water from the intermediate to form the stable C=C double bond of the nitromethylidene group, a reaction often promoted by a dehydrating agent.

Table 1: Plausible Multi-Step Synthesis from 2-Piperidone

| Step | Transformation | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Lactam Activation | Lawesson's Reagent or Phosphorus Oxychloride (POCl₃) | Converts the carbonyl oxygen into a more reactive group (e.g., thiol or chloroimidate) to facilitate nucleophilic attack. |

| 2 | Condensation | Nitromethane (CH₃NO₂), Base (e.g., Sodium Ethoxide) | Adds the nitromethyl group to the C2 position of the piperidine ring via a nucleophilic addition reaction. |

| 3 | Dehydration | Trifluoroacetic Anhydride (B1165640) (TFAA) or other dehydrating agent | Eliminates a molecule of water to form the exocyclic double bond, yielding the final nitroenamine product. |

Investigation of Reaction Conditions and Reagent Selection

The success of the synthesis from 2-piperidone hinges on the careful selection of reagents and optimization of reaction conditions.

Lactam Activation: The choice of activating agent is critical. Phosphorus oxychloride (POCl₃) is effective for creating an electrophilic intermediate from the lactam.

Base Selection for Condensation: The Henry reaction requires a base to deprotonate nitromethane, forming the nitronate anion. The choice of base can influence yield and side reactions. Common choices include alkali metal alkoxides or strong organic bases.

Dehydration: The final elimination step to form the C=C bond is crucial for driving the reaction to completion. Strong dehydrating agents like trifluoroacetic anhydride are often employed to ensure a high conversion rate to the final product.

General Approaches to Nitromethylidene-Containing Heterocycles

The synthesis of the nitromethylidene moiety is not unique to piperidine and is found in various heterocyclic systems. Understanding these general methods provides a broader context for the synthesis of the title compound.

Vilsmeier Reaction-Based Methodologies for Nitromethylidene Pyrrolidines (Comparative Analysis)

The Vilsmeier-Haack reaction is a powerful formylation method for electron-rich compounds. wikipedia.orgorganic-chemistry.org It involves an electrophilic aromatic substitution using a "Vilsmeier reagent," a chloroiminium ion typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com

For a comparative analysis, one could envision its application to synthesize nitromethylidene pyrrolidines. The reaction would likely proceed via the activation of a 2-pyrrolidone precursor with the Vilsmeier reagent to form a highly electrophilic iminium intermediate. This intermediate could then, in principle, react with the nucleophilic nitronate anion (from nitromethane and base), followed by elimination to yield the nitromethylidene pyrrolidine.

However, this approach differs significantly from the classical Vilsmeier-Haack reaction, which formylates aromatic rings. organic-chemistry.org The direct condensation of an activated lactam with nitromethane is a more straightforward and commonly implied route for creating nitromethylidene structures on saturated N-heterocycles like piperidine and pyrrolidine. The Vilsmeier reaction is more applicable to the formylation of electron-rich heteroaromatics like pyrrole (B145914) itself, rather than its saturated lactam, 2-pyrrolidone. organic-chemistry.org

Utilization of Nitroenamines in Heterocyclic Synthesis

Cyclic nitroenamines, such as this compound, are valuable and versatile intermediates in organic synthesis. rsc.org The powerful electron-withdrawing nature of the nitro group makes the β-carbon of the enamine system highly electrophilic and susceptible to attack by nucleophiles in Michael addition reactions. rsc.orgrsc.org

This reactivity is exploited to build more complex molecular architectures. For instance, 2-nitromethylene-piperidine can undergo [3+3] cyclizations with α,β-unsaturated carboxylic acid chlorides to furnish quinolizidine (B1214090) derivatives. researchgate.net Furthermore, these nitroenamines can participate in one-pot, catalyst-free reactions with compounds like substituted anilines and ethyl glyoxylate (B1226380) to generate novel amino acid derivatives, showcasing their utility as building blocks for diverse molecular scaffolds. researchgate.net The flexibility of the nitro group, which can be reduced to an amino group or participate in various cycloadditions, further enhances the synthetic potential of nitroenamines. rsc.org

Advanced Strategies for Piperidine Ring Construction Relevant to this compound

An alternative to functionalizing a pre-existing ring is to construct the piperidine ring itself using advanced synthetic methods. These strategies offer access to a wide variety of substituted piperidines, which could then serve as precursors.

Modern synthetic chemistry has produced numerous powerful methods for piperidine ring formation:

Hydrogenation of Pyridines: One of the most fundamental and widely used methods involves the reduction of substituted pyridine (B92270) precursors using catalysts such as rhodium, ruthenium, or palladium. mdpi.comgoogle.com This approach is often highly efficient for creating the saturated piperidine core.

Intramolecular Cyclization: A variety of intramolecular reactions are used to form the piperidine ring from acyclic precursors. The intramolecular aza-Michael reaction, where an amine attacks an α,β-unsaturated carbonyl system within the same molecule, is a prominent example. nih.gov Reductive amination cascades, where two new C-N bonds are formed in a sequence of reactions, also provide a powerful route to substituted piperidines. mdpi.com

Cycloaddition Reactions: Methods such as [4+2] and [5+1] cycloadditions (annulations) allow for the rapid construction of the six-membered ring by combining two smaller fragments. mdpi.comnih.gov

Ring-Closing Metathesis (RCM): Ruthenium-catalyzed RCM is a powerful tool for forming cyclic structures and has been applied to the synthesis of piperidine and piperidinone derivatives from diene precursors. youtube.com

These advanced methods provide robust and often stereocontrolled access to complex piperidine scaffolds, which could subsequently be elaborated to install the nitromethylidene functionality.

Compound Index

Intramolecular Cyclization Reactions in Piperidine Formation

Intramolecular cyclization represents a powerful approach for the formation of the piperidine ring, wherein a linear precursor molecule undergoes ring closure. mdpi.com This strategy often provides good control over stereochemistry and is applicable to a wide range of substrates. In the context of forming piperidine structures, the cyclization typically involves the formation of a new carbon-nitrogen or carbon-carbon bond within a single molecule. mdpi.com

One notable method is the intramolecular reductive hydroamination/cyclization of alkynes. For instance, Gharpure and colleagues have detailed a method for piperidine synthesis through a 6-endo-dig cascade of alkynes. mdpi.com This reaction is mediated by an acid, which functionalizes the alkyne to form an enamine, subsequently generating an iminium ion that upon reduction, yields the piperidine ring. mdpi.com While this method has been successful for various substrates, it has been observed that strong electron-releasing substituents on an aryl ring can lead to hydrolysis byproducts instead of the desired piperidine, and substrates with electron-withdrawing groups like a nitro group may not participate in the reaction under the reported conditions. mdpi.com

Another key intramolecular strategy is the oxidative amination of unactivated alkenes. Nevado and coworkers have demonstrated a gold(I)-catalyzed oxidative amination that allows for the difunctionalization of a double bond, leading to the formation of a substituted piperidine. nih.gov This approach highlights the utility of transition metals in facilitating otherwise challenging cyclizations.

The table below summarizes key aspects of selected intramolecular cyclization methods relevant to piperidine synthesis.

| Reaction Type | Catalyst/Reagent | Key Intermediate | Scope & Limitations | Citation |

| Reductive Hydroamination/Cyclization | Acid-mediated | Enamine/Iminium ion | Effective for various alkynes; sensitive to electronic effects of substituents. | mdpi.com |

| Oxidative Amination of Alkenes | Gold(I) complex | Not specified | Allows for difunctionalization and formation of substituted piperidines. | nih.gov |

Annulation Strategies for Generating Piperidine Derivatives

Annulation reactions, which involve the formation of a new ring onto an existing structure, provide a versatile entry to piperidine derivatives. These methods often involve the reaction of two or more components to construct the heterocyclic ring in a convergent manner.

A notable annulation strategy is the [5+1] cyclization approach. Donohoe and colleagues have reported a hydrogen-borrowing [5+1] annulation method catalyzed by iridium(III). nih.gov This process involves a sequence of hydroxyl oxidation, amination, and imine reduction, all facilitated by the metal catalyst. nih.gov The initial amination is an intermolecular reaction that forms a hydroxyamine intermediate, which then undergoes an intramolecular cyclization to forge the piperidine ring. nih.gov This method is particularly powerful for the stereoselective synthesis of substituted piperidines. nih.gov

Furthermore, tunable [4+2] annulation protocols have been developed for the synthesis of piperidine scaffolds. nih.gov These reactions can be directed towards different products by controlling factors such as the halogenating reagents, concentration, and solvent. nih.gov For example, the reaction of an allylsulfonamide with N-bromosuccinimide (NBS) in dichloromethane (B109758) can generate an intermediate that, in the presence of hexafluoroisopropanol (HFIP), leads to the formation of a piperidine derivative. nih.gov This strategy has been successfully applied to a range of styrene (B11656) derivatives, affording piperidines with good yields and high diastereoselectivity. nih.gov

The following table outlines key features of these annulation strategies.

| Annulation Type | Catalyst/Reagents | Key Features | Substrate Scope | Citation |

| [5+1] Cyclization | Iridium(III) complex | Hydrogen-borrowing cascade; stereoselective. | Hydroxyamines and other suitable precursors. | nih.gov |

| [4+2] Annulation | NBS, HFIP | Tunable reaction pathway; good diastereoselectivity. | Styrene derivatives, allylsulfonamides. | nih.gov |

Transition-Metal-Catalyzed Routes to Substituted Piperidines

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the formation of substituted piperidines is no exception. A wide variety of transition metals, including palladium, gold, iridium, and rhodium, have been employed to catalyze the construction of the piperidine ring with high efficiency and selectivity. nih.govmdpi.com

Palladium-catalyzed reactions are particularly prominent in this area. For instance, Pd(II)-catalyzed 1,3-chirality transfer reactions have been developed for the synthesis of 2- and 2,6-substituted piperidines from allylic alcohols. ajchem-a.com Cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, are also powerful tools for creating C-C bonds in the synthesis of complex piperidine-containing molecules. mdpi.com The Heck reaction, which couples aryl, alkenyl, or benzyl (B1604629) halides with alkenes, provides another avenue to substituted alkenes that can be further elaborated into piperidines. mdpi.com

Gold and copper co-catalyzed reactions have also been shown to be effective. A tandem hydroamination-semipinacol process, catalyzed by a combination of a gold(I) complex and copper(II) triflate, can convert an amino alkynone into a substituted piperidine in good yield. mdpi.com Furthermore, gold-catalyzed annulation of N-allenamides with alkene-tethered oxime ethers offers a direct route to highly substituted piperidines. ajchem-a.com

Iridium and rhodium catalysts are often used for the hydrogenation of pyridine derivatives to afford piperidines. nih.gov Iridium(I) complexes with P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov Similarly, rhodium complexes can be employed for the dearomatization/hydrogenation of fluorinated pyridines to produce all-cis-(multi)fluorinated piperidines. nih.gov

Below is a summary of selected transition-metal-catalyzed routes to piperidines.

| Metal Catalyst | Reaction Type | Example Application | Citation |

| Palladium | 1,3-Chirality Transfer | Synthesis of (R)-(-)- and (S)-(+)-coniine from allylic alcohols. | ajchem-a.com |

| Gold/Copper | Tandem Hydroamination-Semipinacol | Synthesis of substituted piperidines from amino alkynones. | mdpi.com |

| Iridium | Asymmetric Hydrogenation | Reduction of 2-substituted pyridinium salts. | nih.gov |

| Rhodium | Dearomatization/Hydrogenation | Synthesis of all-cis-(multi)fluorinated piperidines. | nih.gov |

Radical-Mediated Cyclizations Towards Piperidine Scaffolds

Radical reactions offer a unique set of transformations for the construction of cyclic systems, including the piperidine scaffold. These reactions often proceed under mild conditions and can be used to form C-C or C-N bonds through the intermediacy of radical species.

One approach involves the intramolecular radical cyclization of linear amino-aldehydes, which can be catalyzed by cobalt(II) complexes. mdpi.com This method is effective for producing a variety of piperidines in good yields. mdpi.com Another strategy utilizes triethylborane (B153662) as a radical initiator for the cyclization of 1,6-enynes to yield polysubstituted alkylidene piperidines. mdpi.com This reaction proceeds through a complex radical cascade involving successive cyclizations. mdpi.com

Photoredox catalysis has also emerged as a powerful tool for generating radicals under mild conditions. An organic photoredox catalyst can be used to induce the formation of an aryl radical from a linear aryl halide precursor. nih.gov This radical can then undergo a regioselective cyclization followed by a hydrogen-atom transfer to afford complex spiropiperidines. nih.gov This method is appealing due to its use of visible light and a non-toxic amine as a reductant. nih.gov

The following table provides an overview of these radical-mediated cyclization methods.

| Radical Generation Method | Catalyst/Initiator | Precursor Type | Product Type | Citation |

| Cobalt Catalysis | Cobalt(II) complex | Linear amino-aldehydes | Substituted piperidines | mdpi.com |

| Radical Initiator | Triethylborane | 1,6-enynes | Polysubstituted alkylidene piperidines | mdpi.com |

| Photoredox Catalysis | Organic photoredox catalyst | Linear aryl halides | Spiropiperidines | nih.gov |

Reactivity and Transformative Potential of 2e 2 Nitromethylidene Piperidine

Chemical Reactivity of the Nitromethylidene Moiety

The nitromethylidene group is the key to the diverse reactivity of (2E)-2-(nitromethylidene)piperidine. This functionality allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of various organic molecules.

Electrophilic and Nucleophilic Substitution Reactions

The nitromethylene group can participate in nucleophilic substitution reactions. The electron-withdrawing nitro group makes the β-carbon of the double bond susceptible to attack by nucleophiles. While aromatic systems typically undergo electrophilic substitution, aryl halides with electron-withdrawing substituents can undergo nucleophilic aromatic substitution. sinica.edu.twlibretexts.org This occurs via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate. libretexts.org The presence of an electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is often necessary to stabilize this intermediate. libretexts.org

In the context of pyridinium (B92312) ions, the leaving group order in nucleophilic aromatic substitution reactions with piperidine (B6355638) in methanol (B129727) is observed as 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.govrsc.org These reactions are second-order in piperidine, suggesting a mechanism where the rate-determining step is the deprotonation of the addition intermediate. nih.govrsc.org

| Reactant | Product | Reaction Type | Reference |

| 2,4,6-trinitrochlorobenzene | 2,4,6-trinitrophenol | Nucleophilic Aromatic Substitution | libretexts.org |

| 2-substituted N-methylpyridinium ions | Not specified | Nucleophilic Aromatic Substitution | nih.govrsc.org |

Reactions with Carbonyl Systems (e.g., Di- and Tricarbonyl Compounds)

The presence of carbonyl compounds can significantly influence the reactivity of related nitrogen-containing compounds. For instance, in the formation of N-nitrosamines from secondary amines, carbonyl compounds like formaldehyde (B43269) can enhance the reaction rate. nih.gov This enhancement is attributed to the formation of intermediates such as carbinolamines and iminium ions. nih.gov While specific studies on the reaction of this compound with di- and tricarbonyl compounds are not extensively detailed in the provided results, the general reactivity patterns of similar systems suggest that such reactions could lead to the formation of complex heterocyclic structures.

Nitrosation Reactions and Stability Considerations of Related Nitromethylidene Compounds

Nitrosation is the process of converting a compound into a nitroso derivative, typically using nitrous acid. wikipedia.org This reaction is relevant to compounds containing amine functionalities. libretexts.org For secondary amines, nitrosation leads to the formation of N-nitrosamines. wikipedia.orglibretexts.org The stability of nitrosamines can be a concern, as many are known carcinogens. libretexts.orgsci-hub.se The reaction is catalyzed by various species, including thiocyanate, and can be accelerated in the presence of certain carbonyl compounds. nih.govnih.gov The stability of nitromethylidene compounds themselves is an important factor in their handling and reactivity.

Cyclization Pathways and Formation of Novel Fused/Spiro Systems

The unique structure of this compound makes it a valuable precursor for the synthesis of more complex molecular architectures, including spirocyclic and fused heterocyclic systems. nih.govresearchgate.net These structures are of significant interest in medicinal chemistry and materials science.

Derivatization to Spiro[2.5]octane and Pyrazolo[4,3-b]pyridine Derivatives

The synthesis of spiro[2.5]octane derivatives can be achieved through various synthetic routes. google.comrsc.org One method involves the use of para-quinone methides in a one-pot approach to generate spiro[2.5]octa-4,7-dien-6-ones. rsc.org Another patented method describes the synthesis of spiro[2.5]octane-5-carboxylic acid. google.com While a direct synthesis from this compound is not explicitly described, the reactivity of the nitromethylene group could potentially be harnessed for such transformations.

Pyrazolo[3,4-b]pyridine derivatives are another important class of heterocyclic compounds with known biological activities. nih.gov A common synthetic strategy involves the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes. nih.gov This reaction demonstrates excellent regioselectivity and functional group tolerance. nih.gov The synthesis of pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines has also been reported. researchgate.net The structural elements of this compound could potentially be incorporated into precursors for the synthesis of novel pyrazolopyridine systems.

| Target System | Synthetic Approach | Reference |

| Spiro[2.5]octa-4,7-dien-6-ones | 1,6-conjugate addition to para-quinone methides | rsc.org |

| Spiro[2.5]octane-5-carboxylic acid | Multi-step synthesis from hydroresorcinol | google.com |

| Pyrazolo[3,4-b]pyridines | Cascade 6-endo-dig cyclization | nih.gov |

| Pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines | Condensation reactions | researchgate.net |

Intramolecular Cyclization via Iminium-Hydroxynitrilium Dications

While direct experimental evidence for the intramolecular cyclization of this compound proceeding through a discrete iminium-hydroxynitrilium dication is not extensively documented in the current literature, a consideration of the fundamental reactivity of its constituent functional groups allows for the postulation of such a pathway.

The formation of an iminium ion is a common feature in the chemistry of enamines and their derivatives, typically initiated by protonation or reaction with an electrophile at the β-carbon. In the case of this compound, this would lead to an iminium species. The nitro group, in turn, can be converted to a hydroxynitrilium ion under specific activating conditions. The generation of both of these reactive cationic moieties within the same molecule would set the stage for a potential intramolecular cyclization.

This hypothetical dicationic intermediate would be highly electrophilic, facilitating ring-closing reactions that might not be accessible under standard conditions. The regioselectivity of such a cyclization would be governed by the geometric constraints of the piperidine ring and the nature of any appended side chains. While this specific dicationic pathway remains a topic for further investigation, the known propensity of related systems to undergo cyclizations via iminium ion intermediates suggests its theoretical feasibility. For instance, the acid-mediated cyclization of N-sulfonyl homoveratrylamine with aldehydes proceeds through an N-sulfonyliminium ion to form piperidine scaffolds usm.edu.

This compound as a Synthetic Building Block

The inherent reactivity of this compound makes it a versatile precursor for the synthesis of more complex molecular architectures, particularly various nitrogen-containing heterocyclic systems.

Precursor Utility for Diverse Nitrogen Heterocycles

This compound and related cyclic β-nitroenamines are recognized as valuable building blocks for the construction of a variety of nitrogen heterocycles, some of which are core structures in natural products. Research has demonstrated their successful application in the synthesis of substituted pyrrolidines, indolizidines, and quinolizidines.

For example, new indolizidines and quinolizidines have been synthesized from 2-nitromethylene-pyrrolidine and 2-nitromethylene-piperidine, respectively, through [3+3] cyclizations with α,β-unsaturated carboxylic acid chlorides. This highlights the utility of the nitromethylidene piperidine core as a three-carbon synthon in annulation strategies.

The general synthetic utility of piperidine derivatives in constructing such bicyclic systems is well-established, with numerous methods available for their synthesis and subsequent elaboration. These methods include intramolecular cyclizations of appropriately functionalized piperidines and cycloaddition reactions.

Role in Stabilizing Diazo Compounds through Nitromethylidene Conjugation

A significant application of the this compound framework lies in its ability to stabilize adjacent diazo functionalities. The nitromethylene group acts as a potent electron-withdrawing group, which delocalizes the electron density of the diazo moiety, thereby increasing its stability.

This stabilizing effect has been harnessed in the synthesis of 3-diazo-2-(nitromethylidene)piperidine. This compound is notably stable, allowing for its isolation and characterization in gram quantities using standard laboratory techniques. The stability imparted by the conjugated nitromethylidene group is crucial, as many simple diazo compounds are notoriously unstable and can be explosive. The electronic delocalization provided by the nitromethylene group diminishes the basicity of the α-carbon of the diazo group, which in turn reduces its propensity for uncontrolled decomposition dcu.ie.

The stabilized 3-diazo-2-(nitromethylidene)piperidine has been shown to be a useful intermediate for the preparation of other heterocyclic systems, such as 5-aza-spiro[2.5]octane and 4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-b]pyridine derivatives usm.edu. This demonstrates how the inherent properties of the this compound core can be exploited to facilitate the synthesis of novel and complex molecular structures.

Stereochemical Investigations of 2e 2 Nitromethylidene Piperidine and Its Derivatives

Analysis of E/Z Isomerism and Stereoisomeric Control in Synthesis

The defining structural feature of (2E)-2-(nitromethylidene)piperidine is the exocyclic carbon-carbon double bond (C=C), which gives rise to geometric isomerism. This type of stereoisomerism, also known as cis-trans or E/Z isomerism, results from the restricted rotation around the double bond. nih.govfigshare.com The substituents on the double bond carbons are locked in their positions, leading to distinct and non-interconvertible isomers under normal conditions.

The designation '(2E)' specifies the configuration of the substituents around this double bond. According to the Cahn-Ingold-Prelog (CIP) priority rules, the 'E' isomer (entgegen, German for opposite) has the higher-priority substituents on opposite sides of the double bond, while the 'Z' isomer (zusammen, German for together) has them on the same side. figshare.com In the case of 2-(nitromethylidene)piperidine, the E/Z isomerism pertains to the spatial arrangement of the nitro group and the hydrogen on the exocyclic methylene (B1212753) carbon relative to the piperidine (B6355638) ring.

The stereochemical outcome of the synthesis of 2-(nitromethylidene)piperidine is influenced by the reaction pathway. For instance, in related compounds, the configuration of the exocyclic double bond can be influenced by reduction conditions, potentially leading to a change from an (E) to a (Z) configuration, often driven by the formation of an intramolecular hydrogen bond in the Z-isomer.

The analysis and characterization of these isomers are typically accomplished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net The chemical shifts and coupling constants of the protons adjacent to the double bond are distinct for the E and Z isomers. Computational methods, such as Density Functional Theory (DFT), are also employed to calculate the relative energies and predict the most stable isomer, as well as to corroborate experimental NMR data. nih.govresearchgate.net Studies on similar structures, like guanidines, show that the energy barrier for E-Z isomerization can be significant, and computational models can elucidate the transition states involved. chemrxiv.orgnih.gov

Control over the formation of a specific isomer during synthesis is a critical challenge. The choice of reagents, catalysts, and reaction conditions can dictate the stereochemical outcome. For example, base-induced double bond isomerization is a strategy that can be employed to convert between isomers. nih.gov The thermodynamic stability of the isomers often plays a crucial role; the reaction may favor the formation of the thermodynamically more stable isomer, which is frequently the E-isomer due to reduced steric hindrance.

Diastereoselective and Enantioselective Approaches in Piperidine Derivative Synthesis

The synthesis of substituted piperidine derivatives from precursors like this compound often requires precise control over the creation of new stereocenters. This is achieved through diastereoselective and enantioselective synthetic strategies. nih.gov

Diastereoselective Approaches:

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of piperidine synthesis, this is often achieved by:

Substrate Control: An existing stereocenter on the piperidine ring or a substituent can direct the approach of a reagent to one face of the molecule, leading to a specific diastereomer.

Hydrogenation: The catalytic hydrogenation of substituted pyridine (B92270) precursors is a common method for synthesizing piperidines. The choice of catalyst and reaction conditions can influence the diastereoselectivity, often favoring the formation of cis-isomers. whiterose.ac.uk

Epimerization: This technique is used to convert a less desired diastereomer into the more stable one. Recent developments have shown that light-mediated photocatalytic epimerization can efficiently convert contra-thermodynamic piperidines into their more stable diastereomers with high selectivity. escholarship.org

Cycloaddition Reactions: Radical (4+2) cycloaddition reactions have been developed for the synthesis of polysubstituted piperidines, proceeding with high yield and diastereoselectivity. nih.gov

The table below summarizes findings from a study on the diastereoselective epimerization of piperidines.

| Entry | Substrate (Isomer) | Product (Isomer) | Diastereomeric Ratio (anti:syn or syn:anti) | Yield (%) |

| 1 | 2,3-Disubstituted (syn) | 2,3-Disubstituted (anti) | >95:5 | 99 |

| 2 | 2,5-Disubstituted (syn) | 2,5-Disubstituted (anti) | >95:5 | 96 |

| 3 | 2,4-Disubstituted (anti) | 2,4-Disubstituted (syn) | >95:5 | 99 |

| 4 | 2,6-Disubstituted (anti) | 2,6-Disubstituted (syn) | >95:5 | 99 |

| Data derived from a study on photocatalytic epimerization. escholarship.org |

Enantioselective Approaches:

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is crucial for producing pharmacologically active compounds, as different enantiomers can have different biological activities. Key strategies include:

Chiral Catalysts: The use of chiral metal catalysts, such as those based on rhodium, iridium, or copper, is a powerful tool for asymmetric synthesis. umn.edu For example, dirhodium tetracarboxylate catalysts have been successfully used for the site-selective and stereoselective functionalization of the C2 position of N-protected piperidines. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. Phenylglycinol is a commonly used chiral auxiliary that can be used to synthesize chiral non-racemic bicyclic lactams, which are precursors to enantiopure piperidines. escholarship.orgnih.govrsc.org

Chiral Pool Synthesis: This approach utilizes readily available enantiopure natural products, such as amino acids or alkaloids, as starting materials for the synthesis of target molecules. escholarship.org

The following table presents examples of catalytic systems used in the enantioselective synthesis of piperidine derivatives.

| Catalyst | Substrate | Product | Diastereomeric Ratio | Enantiomeric Excess (% ee) |

| Rh₂(R-TCPTAD)₄ | N-Boc-piperidine + Aryldiazoacetate | C2-Functionalized Piperidine | Variable | Moderate |

| Rh₂(R-TPPTTL)₄ | N-Bs-piperidine + Aryldiazoacetate | C2-Functionalized Piperidine | >30:1 | 52-73% |

| Data derived from a study on the functionalization of piperidine derivatives. nih.gov |

These stereochemical investigations and synthetic methodologies are fundamental to advancing the use of piperidine derivatives in various fields, particularly in the development of new therapeutic agents. nih.gov

Theoretical and Spectroscopic Characterization of 2e 2 Nitromethylidene Piperidine

Computational Studies on Reaction Mechanisms and Stereoselectivity

Computational methods like Density Functional Theory (DFT) and other quantum chemical calculations are powerful tools for investigating reaction mechanisms and predicting stereoselectivity. For many piperidine (B6355638) derivatives, these studies provide insights into the transition states of reactions, the relative stability of different isomers, and the factors controlling the three-dimensional arrangement of atoms.

For instance, theoretical studies on the OH-initiated atmospheric degradation of the parent piperidine molecule have utilized high-level quantum chemistry calculations to map out reaction pathways and branching ratios. Such studies are vital for understanding the environmental fate of these compounds. However, no such specific computational analyses have been published for (2E)-2-(nitromethylidene)piperidine.

In Silico Methodologies for Predicting Chemical Reactivity and Transformation Pathways

In silico (computer-based) methodologies are frequently used to predict the chemical reactivity and potential transformation pathways of molecules. These approaches can forecast how a compound might behave in different chemical environments or biological systems. While numerous publications describe the synthesis and reactivity of various substituted piperidines, predictive studies specifically targeting the transformation pathways of this compound are absent from the reviewed literature.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry. While the crystal structures of many complex piperidine-containing molecules have been determined and are available in crystallographic databases, a crystal structure for this compound has not been reported. The existence of such data would be foundational for validating theoretical models and understanding its solid-state properties. An example of the type of data that would be generated from such an analysis can be seen in the crystallographic study of other palladium-complexed piperidine derivatives. researchgate.net

Advanced Research Applications and Prospects of 2e 2 Nitromethylidene Piperidine

Strategic Applications in the Synthesis of Complex Nitrogen-Containing Molecules

(2E)-2-(Nitromethylidene)piperidine serves as a versatile precursor for the construction of intricate nitrogen-containing molecules, including various alkaloid skeletons and other heterocyclic systems. Its strategic application stems from the reactive nature of the conjugated nitroalkene moiety, which can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

The electron-deficient double bond in this compound makes it an excellent Michael acceptor. This reactivity can be harnessed in tandem with subsequent cyclization reactions to build fused and bridged ring systems. For instance, the synthesis of indolizidine and quinolizidine (B1214090) alkaloid frameworks can be envisioned through a Michael addition-cyclization strategy. nih.gov These bicyclic systems are prevalent in numerous natural products with significant biological activities. nih.gov

Furthermore, the diene-like character of the conjugated system in certain reaction manifolds allows this compound to participate in cycloaddition reactions, such as the Diels-Alder reaction. rsc.org This approach provides a powerful tool for the stereocontrolled synthesis of complex polycyclic structures containing the piperidine (B6355638) motif. The versatility of this scaffold is further highlighted by the synthesis of spirocyclic piperidines, a structural motif of increasing interest in drug discovery due to its three-dimensional nature. encyclopedia.pub A derivative, 3-diazo-2-nitromethylenepiperidine, has been successfully utilized to prepare 5-aza-spiro[2.5]octane derivatives, showcasing the potential of the nitromethylenepiperidine framework in accessing complex spirocycles. researchgate.net

| Synthetic Strategy | Target Molecular Scaffold | Key Reaction Type | Potential Applications |

| Tandem Michael Addition-Cyclization | Indolizidine Alkaloids | Michael Addition | Natural Product Synthesis, Drug Discovery |

| Tandem Michael Addition-Cyclization | Quinolizidine Alkaloids | Michael Addition | Natural Product Synthesis, Drug Discovery |

| Cycloaddition Reactions | Fused Polycyclic Systems | Diels-Alder Reaction | Complex Molecule Synthesis |

| Cyclization of Derivatives | Spirocyclic Piperidines | Cyclopropanation | Medicinal Chemistry |

Research into the Broader Scope of Nitromethylidene Chemistry for Novel Chemical Entities

The chemistry of the nitromethylidene group extends beyond its role as a Michael acceptor, offering a rich landscape for the development of novel chemical entities. The nitro group can be transformed into a variety of other functional groups, significantly broadening the synthetic utility of this compound and its derivatives. mdpi.com

For example, reduction of the nitro group can lead to the corresponding amine, providing a handle for further functionalization. This transformation opens the door to the synthesis of various substituted piperidines and related heterocyclic systems. The reactivity of the nitromethylidene moiety is also analogous to that observed in other cyclic nitroenamines, such as 2-(nitromethylene)pyrrolidine. researchgate.net Research on these related systems has demonstrated their utility in the synthesis of a wide range of novel heterocyclic compounds through various cyclization and functionalization strategies. wikipedia.orgnih.govchemicalbook.com

The exploration of nitromethylidene chemistry has led to the discovery of compounds with interesting biological activities. The unique electronic properties conferred by the nitromethylidene group can influence the molecule's interaction with biological targets. dntb.gov.ua This has spurred research into the synthesis of diverse libraries of nitromethylidene-containing compounds for screening in various biological assays, aiming to identify new lead structures for drug discovery and other applications. researchgate.net

Exploratory Research in Agrochemistry for Analogs

The piperidine moiety is a well-established pharmacophore in the agrochemical industry, being present in a number of successful fungicides, insecticides, and herbicides. nih.gov The exploration of analogs of this compound in this field is a promising area of research. The nitromethylidene functionality is also found in certain classes of insecticides, notably the neonicotinoids, where it plays a crucial role in their mode of action. nih.gov

The neonicotinoid insecticide acetamiprid, for instance, contains a nitromethylene-like group. wikipedia.org The structural similarity suggests that analogs of this compound could exhibit insecticidal activity by targeting nicotinic acetylcholine receptors in insects. Researchers have actively designed and synthesized novel neonicotinoid analogs by replacing the traditional nitromethylene group with a nitroconjugated system, with some compounds showing higher insecticidal activities than commercial standards. nih.govacs.org This highlights the potential for developing new agrochemicals based on the this compound scaffold.

The development of new pesticides is a continuous effort driven by the need to overcome resistance and improve safety profiles. researchgate.netresearchgate.net The unique structural and electronic features of this compound make it an attractive starting point for the synthesis of novel agrochemical candidates with potentially new modes of action or improved efficacy.

| Agrochemical Class | Potential Target | Rationale for Exploration |

| Insecticides | Nicotinic Acetylcholine Receptors | Structural similarity to neonicotinoids |

| Fungicides | Various fungal targets | Presence of the piperidine scaffold |

| Herbicides | Various plant enzymes | Broad biological activity of piperidines |

Conceptual Contributions to Medicinal Chemistry Research Through the Piperidine Core

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds, including numerous FDA-approved drugs. researchgate.netpharmaceutical-business-review.comresearchgate.net Its prevalence is due to its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule. thieme-connect.com The piperidine core in this compound, therefore, provides a strong conceptual basis for its exploration in drug discovery.

The three-dimensional, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is critical for optimal interaction with biological targets. encyclopedia.pub This conformational rigidity can lead to higher binding affinities and selectivities compared to more flexible acyclic analogs. Furthermore, the basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enabling ionic interactions with biological macromolecules and often improving aqueous solubility. ijnrd.org

The introduction of the nitromethylidene group onto the piperidine core creates a unique combination of a proven medicinal chemistry scaffold with a versatile and reactive functional group. This allows for the synthesis of a wide array of derivatives with diverse physicochemical properties and substitution patterns, which is essential for systematic structure-activity relationship (SAR) studies. researchgate.net The exploration of such libraries of compounds based on the this compound template holds significant promise for the discovery of new therapeutic agents targeting a wide range of diseases. researchgate.netmdpi.com

| Property | Contribution of the Piperidine Core |

| Pharmacodynamics | Precise spatial orientation of substituents for optimal target binding. |

| Pharmacokinetics | Can improve aqueous solubility and metabolic stability. |

| Synthetic Tractability | Well-established chemistry for modification and functionalization. |

| Structural Diversity | Serves as a scaffold for creating diverse libraries for SAR studies. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-2-(nitromethylidene)piperidine, and how is stereoselectivity controlled?

- Methodological Answer : The synthesis of this compound can be achieved via condensation reactions between piperidine and nitroethylene derivatives. Stereoselectivity (E-configuration) is controlled by reaction conditions such as solvent polarity, temperature, and catalysts. For example, polar aprotic solvents (e.g., DMF) and low temperatures favor the E-isomer due to kinetic control. Monitoring via -NMR (e.g., coupling constants for vinyl protons) ensures configuration fidelity . Multi-step protocols, including protective group strategies, may enhance yield and purity .

Q. Which spectroscopic techniques are critical for confirming the structure and configuration of this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR detects vinyl proton coupling constants ( for trans configuration) and nitromethylidene resonance at δ 7.5–8.5 ppm .

- X-ray Crystallography : Resolves absolute configuration using SHELXL for refinement .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 169.1) .

Q. How can reaction intermediates be stabilized during the synthesis of this compound?

- Methodological Answer : Stabilization involves:

- Low-temperature protocols to minimize nitro group decomposition.

- Inert atmospheres (N/Ar) to prevent oxidation.

- Chelating agents (e.g., EDTA) to sequester metal impurities that catalyze side reactions .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and electron density maps. The nitromethylidene group’s electrophilicity is quantified via Fukui indices, while Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions influencing regioselectivity .

Q. How can contradictions between experimental and computational data on thermal stability be resolved?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under controlled conditions.

- DSC (Differential Scanning Calorimetry) : Detects phase transitions and exothermic/endothermic events.

- Cross-validation : Compare with ab initio molecular dynamics simulations to reconcile discrepancies .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC against targets (e.g., kinases, proteases) using fluorescence-based substrates.

- Receptor Binding Studies : Competitive displacement assays with radiolabeled ligands (e.g., -ligands) quantify affinity () .

- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Q. How does the nitromethylidene group influence the compound’s electronic structure and intermolecular interactions?

- Methodological Answer : The nitro group’s electron-withdrawing effect reduces piperidine ring basicity (pKa ~5–6 vs. ~11 for unsubstituted piperidine). X-ray diffraction reveals intermolecular interactions (e.g., C–H···O hydrogen bonds) critical for crystal packing and solubility .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.